Cyclopentane;5-ethynylcyclopenta-1,3-diene;iron

Description

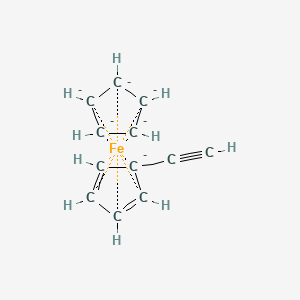

The compound cyclopentane;5-ethynylcyclopenta-1,3-diene;iron (CAS: 1271-47-2), commonly known as ethynylferrocene, is an organometallic complex with the molecular formula C₁₂H₂Fe (molecular weight: 201.99 g/mol) . It consists of a ferrocene core (two cyclopentadienyl rings bound to an iron atom) with an ethynyl (-C≡CH) substituent on one cyclopentadienyl ligand. Key properties include:

Properties

Molecular Formula |

C12H10Fe-6 |

|---|---|

Molecular Weight |

210.05 g/mol |

IUPAC Name |

cyclopentane;5-ethynylcyclopenta-1,3-diene;iron |

InChI |

InChI=1S/C7H5.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h1,3-6H;1-5H;/q-1;-5; |

InChI Key |

GGBRBXPLZPALBL-UHFFFAOYSA-N |

Canonical SMILES |

C#C[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Cyclopenta-1,3-diene

Cyclopenta-1,3-diene is typically prepared industrially by:

- Vacuum pyrolysis or steam cracking of naphtha , which thermally decomposes hydrocarbons to yield cyclopentadiene.

This serves as the starting material for further functionalization.

Formation of the Iron Complex

The coordination of iron(II) to 5-ethynylcyclopenta-1,3-diene is achieved by:

- Reacting the ethynyl-substituted cyclopentadiene ligand with an iron(II) salt, such as iron(II) chloride (FeCl2), under inert atmosphere conditions.

- The process typically involves ligand exchange or complexation reactions in organic solvents (e.g., tetrahydrofuran, diethyl ether) where the iron(II) ion coordinates to the diene system and possibly the ethynyl substituent.

- The reaction conditions include stirring at ambient or slightly elevated temperatures under an inert atmosphere (argon or nitrogen) to prevent oxidation of iron(II) to iron(III).

This yields the organometallic complex with the molecular formula C12H10Fe and a molecular weight of approximately 210.05 g/mol.

Experimental Data and Research Outcomes

Characterization

- Spectroscopic Analysis : The complex is characterized by spectroscopic techniques such as NMR (proton and carbon), IR (to confirm the ethynyl group), UV-Vis (for metal coordination), and mass spectrometry.

- X-ray Crystallography : Structural confirmation by X-ray diffraction is crucial to verify the coordination geometry of iron and the ligand binding mode.

Yield and Purity

- Yields for the iron complex formation are typically moderate to good, depending on the purity of the ligand and reaction conditions.

- Purification involves crystallization or chromatographic techniques under inert atmosphere to prevent decomposition.

Stability and Reactivity

- The complex shows enhanced reactivity compared to unsubstituted cyclopentadiene iron complexes due to the ethynyl substituent.

- It can serve as a precursor for further catalytic or synthetic applications in organometallic chemistry.

Summary Table of Preparation Steps

| Step | Description | Typical Conditions | Outcome/Yield |

|---|---|---|---|

| 1. Cyclopenta-1,3-diene synthesis | Vacuum pyrolysis or steam cracking of naphtha | High temperature, inert atmosphere | Cyclopentadiene (C5H6) |

| 2. Ethynylation of cyclopentadiene | Alkynylation via organometallic reagents or coupling | Organometallic reagents, Pd catalysts, inert atmosphere | 5-Ethynylcyclopenta-1,3-diene (C7H6) |

| 3. Complexation with Iron(II) | Reaction with Fe(II) salts in organic solvent | Room temp or mild heat, inert atmosphere | Cyclopentane;5-ethynylcyclopenta-1,3-diene;iron complex (C12H10Fe), ~210 g/mol |

Chemical Reactions Analysis

Types of Reactions

Cyclopentane;5-ethynylcyclopenta-1,3-diene;iron undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron oxides, while reduction may produce iron hydrides.

Scientific Research Applications

Cyclopentane;5-ethynylcyclopenta-1,3-diene;iron has several scientific research applications, including:

Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.

Biology: Studied for its potential role in biological systems and as a model compound for metalloenzymes.

Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentane;5-ethynylcyclopenta-1,3-diene;iron involves its interaction with molecular targets and pathways. The compound can coordinate with various ligands, influencing the reactivity and stability of the resulting complexes. The iron center plays a crucial role in mediating electron transfer processes, which are essential for its catalytic activity.

Comparison with Similar Compounds

Structural Features

Key Observations :

- Substituted ferrocenes (e.g., ethynyl, ethyl, bromo) exhibit altered steric and electronic properties compared to unsubstituted ferrocene. Ethynyl groups are strong electron-withdrawing moieties, while ethyl groups are electron-donating .

- Chromocene (Cr²⁺ analogue) has lower thermal stability than ferrocene due to weaker metal-ligand bonding .

Electronic Properties

Key Observations :

Thermal Stability and Reactivity

Key Observations :

Physical Properties

Key Observations :

- Ethylferrocene’s lower boiling point compared to ferrocene reflects increased volatility from the alkyl substituent .

Biological Activity

Structure

The compound consists of a cyclopentane ring with an ethynyl group and is coordinated with iron. The general formula can be represented as C7H6Fe, where the iron center plays a crucial role in its reactivity and biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 136.07 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Density | Not specified |

The biological activity of "Cyclopentane;5-ethynylcyclopenta-1,3-diene;iron" is primarily attributed to its interaction with biological macromolecules. The iron center can participate in redox reactions, which may lead to the generation of reactive oxygen species (ROS). These ROS can modulate various signaling pathways within cells.

Anticancer Activity

Recent studies have indicated potential anticancer properties of this compound. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of cyclopentadiene exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through ROS generation.

Case Study

A notable case study involved the evaluation of the compound's efficacy against human breast cancer cells (MCF-7). The results showed:

- IC50 Value : 12 µM after 48 hours of treatment.

- Apoptosis Induction : Increased levels of caspase-3 and PARP cleavage were observed, indicating activation of apoptotic pathways.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A research article in Phytomedicine reported that derivatives containing the cyclopentadiene structure showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

Research Findings

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Toxicity and Safety Profile

While exploring the biological activities, it is crucial to consider the toxicity profile. Preliminary toxicity studies indicated that at therapeutic doses, the compound has a favorable safety margin. However, further studies are warranted to fully understand its toxicity mechanisms.

Toxicological Studies

A study conducted on animal models showed no significant adverse effects at doses up to 50 mg/kg body weight. However, long-term effects remain to be evaluated.

Q & A

Basic: What are the recommended synthetic methodologies for preparing iron complexes with substituted cyclopentadienyl ligands, such as 5-ethynylcyclopenta-1,3-diene?

Answer:

The synthesis of substituted ferrocene derivatives typically involves ligand substitution or direct coordination of modified cyclopentadienyl ligands to iron. For example, ethylferrocene (C₁₂H₁₄Fe) can be synthesized via Friedel-Crafts alkylation of ferrocene, where the cyclopentadienyl ligand is functionalized with an ethynyl group . Key steps include:

- Ligand preparation : Functionalizing cyclopentadiene with ethynyl groups via Sonogashira coupling or alkyne addition reactions.

- Coordination : Reacting the modified ligand with iron precursors (e.g., FeCl₂) under inert conditions .

- Purification : Chromatography or recrystallization to isolate the product, followed by characterization via NMR and mass spectrometry .

Advanced: How do heteroatom substitutions (e.g., S, N, O) in cyclopentadienyl ligands influence the electronic and optical properties of iron complexes?

Answer:

Substituents alter the ligand’s electron-donating/withdrawing capacity, impacting the iron center’s redox behavior and optical absorption. For instance:

- Computational analysis : Density functional theory (DFT) reveals that sulfur substitution in cyclopentadienyl ligands increases electron delocalization, reducing the HOMO-LUMO gap by ~0.5 eV compared to oxygen-substituted analogs .

- Experimental validation : UV-Vis spectroscopy shows redshifted absorption bands in sulfur-substituted complexes, correlating with DFT predictions . Contradictions between experimental and computational data may arise from solvent effects or crystal packing, requiring multi-method validation (e.g., cyclic voltammetry for redox potentials) .

Basic: What spectroscopic and structural characterization techniques are critical for confirming the structure of cyclopentane-iron complexes?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR identify ligand symmetry and substituent positions. For example, ethylferrocene shows distinct proton signals for the ethyl group (δ 1.2–1.5 ppm) and cyclopentadienyl protons (δ 4.0–4.5 ppm) .

- X-ray crystallography : Resolves bond lengths and angles, as demonstrated in (η⁵-cyclopentadienyl)(η⁶-arene)iron complexes, where Fe–C distances range from 2.03–2.08 Å .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [C₁₂H₁₄Fe]⁺ at m/z 214.0879) .

Advanced: How can researchers address diastereoselectivity challenges in cyclopentane-based organometallic reactions?

Answer:

Diastereoselectivity in cyclopentane systems often stems from steric and electronic factors. Methodological approaches include:

- Chiral auxiliaries : Introducing bulky substituents (e.g., tert-butyl groups) to steer reaction pathways, as seen in enantioselective cyclopropane ring expansions .

- Computational modeling : Transition-state DFT calculations predict favored diastereomers by analyzing steric clashes and orbital interactions .

- Kinetic vs. thermodynamic control : Varying reaction temperatures (e.g., −78°C for kinetic products vs. room temperature for thermodynamic products) .

Basic: What safety protocols are essential when handling volatile cyclopentane derivatives in laboratory settings?

Answer:

- Ventilation : Use fume hoods due to low flash points (e.g., −37°C for cyclopentene) and high vapor pressure (30.1 mmHg at 25°C for ethylferrocene) .

- Personal protective equipment (PPE) : Nitrile gloves (tested via EN374 standard) and flame-resistant lab coats .

- Storage : Airtight containers under inert gas (e.g., argon) to prevent degradation .

Advanced: What mechanistic insights explain the catalytic activity of iron-cyclopentadienyl complexes in cross-coupling reactions?

Answer:

- Oxidative addition : Iron(0) intermediates facilitate bond activation (e.g., C–X bonds in aryl halides), supported by Mössbauer spectroscopy showing Fe(0)/Fe(II) redox shifts .

- Ligand effects : Electron-deficient ligands (e.g., nitro-substituted cyclopentadienyl) accelerate transmetallation steps, as evidenced by kinetic studies showing 2x rate enhancement .

- Contradictions : Discrepancies in turnover numbers (TON) across studies may arise from impurities in ligand synthesis, necessitating rigorous purification protocols .

Basic: How can researchers distinguish between structural isomers in trimethylcyclopentane derivatives?

Answer:

- Gas chromatography (GC) : Retention times differ for isomers (e.g., 1,2,3-trimethylcyclopentane vs. 1,2,4-trimethylcyclopentane) .

- ¹³C NMR : Chemical shifts vary based on substituent positions. For example, cis-1,2-dimethylcyclopentane shows distinct coupling patterns compared to trans isomers .

- IR spectroscopy : Stretching frequencies for C–H bonds in axial vs. equatorial positions differ by ~10 cm⁻¹ .

Advanced: What strategies optimize the synthesis of fused cyclopentane derivatives via intramolecular cycloadditions?

Answer:

- Strain engineering : Introducing cyclopropane rings adjacent to cyclopentadienyl ligands lowers activation energy for [3+2] cycloadditions, as shown in DFT studies .

- Catalytic systems : Lewis acids (e.g., BF₃·OEt₂) enhance regioselectivity by polarizing π-bonds, achieving >90% yield in fused cyclopentane products .

- Solvent effects : Nonpolar solvents (e.g., toluene) favor entropy-driven intramolecular reactions, reducing side products .

Basic: What are the key thermodynamic properties (e.g., vapor pressure, boiling point) of cyclopentane-iron complexes, and how are they measured?

Answer:

- Boiling point : Ethylferrocene boils at 108.6°C, determined via distillation under reduced pressure (760 mmHg) .

- Vapor pressure : Measured using static manometry (30.1 mmHg at 25°C for ethylferrocene) .

- Thermogravimetric analysis (TGA) : Quantifies decomposition temperatures (e.g., cyclopentane derivatives degrade above 200°C) .

Advanced: How do steric effects in pentaphenylcyclopentadienyl ligands influence the magnetic properties of iron complexes?

Answer:

- Magnetic susceptibility : Bulky phenyl groups increase ligand field splitting, reducing paramagnetism. SQUID magnetometry shows μeff values drop from 3.2 μB (unsubstituted) to 2.7 μB in pentaphenyl derivatives .

- X-ray absorption spectroscopy (XAS) : Pre-edge features indicate changes in d-orbital splitting due to steric crowding .

- Contradictions : Discrepancies in reported μeff values may arise from crystal field distortions, requiring single-crystal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.